4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-Phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural elements include a phenyl group at position 4 and a tetrahydrofuran (THF)-derived methyl substituent at position 4.
Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-14-13(10-20(16)9-12-7-4-8-23-12)18-17(22)19-15(14)11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXHVTFJXRXTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used as a building block in the production of advanced materials and chemical products.
Mechanism of Action
When compared to similar compounds, 4-Phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique structural features and potential applications. Similar compounds may include other pyrrolopyrimidines or tetrahydrofuran derivatives, each with their own distinct properties and uses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]pyrimidine-2,5-dione Derivatives
Key Observations:
Substituent Effects on Solubility :
- The THF-derived substituent in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 4-methoxybenzyl in ), due to the oxygen atom in THF facilitating hydrogen bonding .
- Hydroxyl groups (e.g., 2-hydroxyphenyl in ) further enhance polarity but may reduce metabolic stability.
The absence of electron-withdrawing groups (e.g., Cl) in the target compound may favor selective binding to hydrophilic targets.
Safety and Handling :
- Compounds with THF moieties (e.g., ) require stringent safety protocols (e.g., P210: "Keep away from heat/sparks") due to flammability risks.
Synthetic Feasibility :
- High-yield synthesis (87% in ) is achievable for derivatives with electron-donating substituents (e.g., methoxy groups), whereas THF-containing analogs may require specialized conditions.
Biological Activity
4-Phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, synthesis methods, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 371.4 g/mol
- CAS Number : 946270-88-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the pyrrolopyrimidine class. For instance, derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that compounds targeting BRD4 and PARP1 exhibited micromolar enzymatic potencies and effectively induced apoptosis in breast cancer cells without significant toxicity .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Modulation : It could alter signaling pathways critical for cell survival and proliferation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolopyrimidine Core : This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of Functional Groups : The tetrahydrofuran moiety is added via nucleophilic substitution reactions.
- Final Modifications : Additional steps may involve functionalization to enhance biological activity.
Case Study 1: Antitumor Efficacy
A study evaluated a closely related compound's efficacy in xenograft models of breast cancer. The compound was found to significantly reduce tumor growth and induce apoptosis in tumor cells while maintaining a favorable safety profile .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the antitumor activity of pyrrolopyrimidine derivatives. The results indicated that these compounds could inhibit key regulatory proteins involved in cell cycle progression and DNA repair pathways .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for 4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves: (i) Reacting substituted tetrahydrofuran derivatives with pyrrolo[3,4-d]pyrimidine precursors under anhydrous conditions (e.g., DMF, 0–5°C). (ii) Introducing the phenyl group via Suzuki coupling or nucleophilic substitution, ensuring inert gas purging to prevent oxidation. (iii) Final cyclization using catalytic acids (e.g., HCl/EtOH) at reflux. Characterization includes 1H NMR (δ 1.5–3.0 ppm for tetrahydrofuran protons; aromatic protons at δ 7.2–7.8 ppm) and melting point analysis (expected range: 175–201°C based on analogs) .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions.
- X-ray crystallography : Resolve the fused bicyclic system and confirm stereochemistry (e.g., compare with crystallographic data for similar pyrrolo[3,4-d]pyrimidine derivatives) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H20N4O3 requires m/z 376.1523).
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) based on log P predictions (estimated ~1.5–2.0 for analogs). For quantitative solubility: (i) Prepare saturated solutions in DMSO, PBS (pH 7.4), and ethanol. (ii) Filter and quantify via UV-Vis (λmax ~260–280 nm for pyrimidine moieties). (iii) Cross-validate with HPLC (C18 column, acetonitrile/water gradient) .
Q. How should stability studies be designed for this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated degradation studies: (i) Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and variable pH (1–9). (ii) Monitor degradation via HPLC at intervals (0, 7, 14 days). (iii) Identify degradants using LC-MS/MS. Store lyophilized samples at –20°C in amber vials to prevent photolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : (i) Synthesize analogs with modifications at the tetrahydrofuran or phenyl groups (e.g., halogenation, alkyl chain variation). (ii) Test bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays (IC50 determination). (iii) Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Glide) with homology-modeled targets: (i) Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*). (ii) Dock into active sites (e.g., kinases, GPCRs) and rank poses by binding energy. (iii) Validate with molecular dynamics simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : (i) Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method). (ii) Re-examine reaction conditions if unexpected peaks arise (e.g., solvent adducts or tautomers). (iii) Use X-ray crystallography as a definitive structural arbiter, as seen in resolved analogs .
Q. What strategies can elucidate the compound’s mechanism of action in biological assays?
- Methodological Answer : (i) Perform kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive binding. (ii) Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. (iii) Validate target engagement via cellular thermal shift assays (CETSA) .
Q. How can researchers assess synergistic effects with other bioactive molecules?
- Methodological Answer : (i) Conduct combination index (CI) analysis using the Chou-Talalay method. (ii) Test fixed-ratio mixtures (e.g., 1:1 to 1:4) in cell viability assays. (iii) Analyze synergy via CompuSyn software (CI < 1 indicates synergy). Cross-reference with marine-derived compound studies for design inspiration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
